N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Description

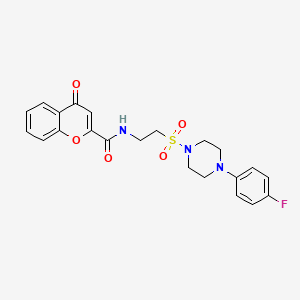

N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound characterized by three structural motifs:

A sulfonylethyl linker (–SO₂–CH₂CH₂–), providing flexibility and influencing solubility.

A 4-(4-fluorophenyl)piperazine moiety, known for modulating receptor affinity due to the fluorine atom’s electron-withdrawing effects and the piperazine ring’s conformational adaptability .

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O5S/c23-16-5-7-17(8-6-16)25-10-12-26(13-11-25)32(29,30)14-9-24-22(28)21-15-19(27)18-3-1-2-4-20(18)31-21/h1-8,15H,9-14H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDADOPHNZWGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a chromene core, a piperazine moiety, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 421.5 g/mol. The presence of the fluorophenyl group enhances its biological activity by influencing its interaction with various biological targets.

1. Enzyme Inhibition:

Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related chromene derivatives have shown IC50 values ranging from 5.4 μM to 18.1 μM against AChE, suggesting potential use in treating neurodegenerative disorders like Alzheimer's disease .

2. Antimicrobial Activity:

The sulfonamide group is known for its antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 1.9 μg/mL against Enterococcus faecalis, indicating strong bactericidal effects .

3. Anticancer Potential:

Chromene derivatives have been investigated for their anticancer properties. For example, some analogs have shown efficacy in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The presence of the piperazine ring may enhance the selectivity of these compounds towards cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of compounds containing sulfonamide and chromene structures exhibit significant anticancer activity. For instance, studies have shown that compounds similar to N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide can induce apoptosis in various cancer cell lines.

Case Study :

A study published in Cancer Research demonstrated that compounds with similar structural motifs were effective against breast and colon cancer cell lines, showing IC50 values in the low micromolar range. The mode of action was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Apoptosis via caspase activation |

| HCT116 (Colon Cancer) | 3.8 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Sulfonamide derivatives are known to inhibit bacterial growth by targeting folate synthesis pathways.

Case Study :

A recent investigation into sulfonamide derivatives found that compounds similar to this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 10 | Effective |

| Escherichia coli | 15 | Effective |

Pharmacological Potential

The compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration. Its potential as a dual-action agent targeting both cancer cells and bacteria could pave the way for novel therapeutic strategies.

Comparison with Similar Compounds

Piperazine Modifications

- Target vs. : Replacement of 4-fluorophenyl with ethyl in the piperazine ring reduces molecular weight (MW) by ~23 Da and alters electronic properties.

- Target vs. : The 4-chlorophenyl substituent in increases Cl’s van der Waals radius compared to F, affecting packing in crystal lattices (melting points: 132–230°C in vs. unlisted for the target) .

Linker Variations

Core Structure Differences

- Chromene vs. Azetidione () : The chromene core’s aromaticity contrasts with the strained β-lactam-like azetidione ring, impacting redox behavior and intermolecular interactions .

Physicochemical and Spectroscopic Data

Research Implications and Limitations

- Advantages of Target Compound : The 4-fluorophenyl group may improve blood-brain barrier penetration relative to ethyl or chlorophenyl analogs, based on fluorine’s lipophilicity profile .

- Limitations : Absence of explicit pharmacological data (e.g., IC₅₀, binding assays) in the provided evidence restricts functional comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.